2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
Description
The compound 2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide is a sulfonamide-acetamide hybrid characterized by a 1,2,3,4-tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a sulfamoylphenyl moiety at the 7-position. The acetamide side chain (2-methylpropanamide) is attached to the sulfamoyl group via a phenyl linker. This structure combines features of both sulfonamide and tetrahydroquinoline-based pharmacophores, which are commonly associated with enzyme inhibition (e.g., matrix metalloproteinases, urease) or receptor modulation .
Properties
IUPAC Name |
2-methyl-N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-4-21(26)25-13-5-6-16-7-8-18(14-20(16)25)24-30(28,29)19-11-9-17(10-12-19)23-22(27)15(2)3/h7-12,14-15,24H,4-6,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJAPLJXQWWMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 322.4 g/mol
- CAS Number : 946321-15-9
This structure includes a tetrahydroquinoline moiety, which is often associated with various biological activities.
Research indicates that this compound acts primarily as a CRTH2 antagonist , which has implications for inflammatory conditions and asthma management. The CRTH2 receptor is involved in the regulation of eosinophil and basophil activity, making it a target for anti-inflammatory therapies .
Antiinflammatory Effects
Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- Efficacy in Asthma Models : In preclinical models of asthma, CRTH2 antagonists have been shown to reduce airway hyperresponsiveness and eosinophilic inflammation .
Anticancer Potential
Recent investigations suggest that the tetrahydroquinoline derivatives may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells:
- Cell Line Studies : In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines through apoptosis induction .
Data Table: Summary of Biological Activities
Case Study 1: Asthma Management
A study conducted on animal models demonstrated that administration of this compound significantly reduced airway resistance and eosinophil counts in bronchoalveolar lavage fluid. These findings support its potential use as a therapeutic agent in asthma management.
Case Study 2: Cancer Cell Line Inhibition
In vitro tests using human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several sulfonamide-acetamide hybrids reported in the literature. Key comparisons include:
Physicochemical Properties
Comparative physicochemical data highlight differences in stability and solubility:
Key Observations :
- The acetylated sulfamoyl group in Compound 18 () reduces polarity compared to the target compound’s propanoyl-tetrahydroquinoline system.
Pharmacological Activity
While direct activity data for the target compound are lacking, structural analogs exhibit notable biological effects:
Inferences for the Target Compound :
- The sulfamoylphenyl group is a conserved feature across analogs with enzyme-inhibitory activity, emphasizing its role in target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
